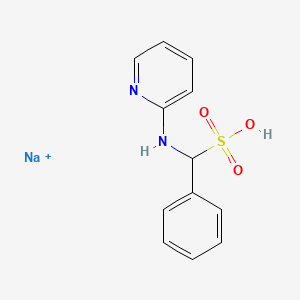
alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring attached to an amino group, a benzene ring, and a methanesulfonic acid group. The monosodium salt form enhances its solubility in water, making it more versatile for different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt typically involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base, followed by sulfonation with methanesulfonic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified through crystallization or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenated compounds like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyridine or benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonic acid group enhances its solubility and facilitates its interaction with target molecules, while the pyridine and benzene rings contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar solubility properties.
Phenyl-(pyridin-2-ylamino)methanesulfonic acid: A closely related compound with a similar structure but different functional groups.
Uniqueness
Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is unique due to its combination of a pyridine ring, benzene ring, and sulfonic acid group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its monosodium salt form further enhances its solubility and usability in aqueous environments.
Eigenschaften
CAS-Nummer |
67913-95-5 |
|---|---|
Molekularformel |
C12H12N2NaO3S+ |
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
sodium;phenyl-(pyridin-2-ylamino)methanesulfonic acid |
InChI |
InChI=1S/C12H12N2O3S.Na/c15-18(16,17)12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9,12H,(H,13,14)(H,15,16,17);/q;+1 |
InChI-Schlüssel |
FPCZCMPEDPTVOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=N2)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















